BenchChemオンラインストアへようこそ!

(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Antimitotic Antiproliferative Cancer cell selectivity

Secure the unique (E)-styrylsulfonyl-azetidine pharmacophore for your SAR program. This 1,2,4-oxadiazole is an essential steric probe for deconvoluting Sirt2-dependent mechanisms and a rational entry point for antimitotic lead generation without carboxylic acid liabilities. The (E)-olefin geometry is critical for target engagement, ensuring your biological hypothesis is accurately tested.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 1351664-26-0
Cat. No. B2533431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
CAS1351664-26-0
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)CC4=CC=CC=C4
InChIInChI=1S/C20H19N3O3S/c24-27(25,12-11-16-7-3-1-4-8-16)23-14-18(15-23)20-21-19(22-26-20)13-17-9-5-2-6-10-17/h1-12,18H,13-15H2/b12-11+
InChIKeyUERQYMAXCZKXQE-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-Benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1351664-26-0): Structural Definition and Chemical Class Placement for Procurement Decisions


The target compound, (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (CAS 1351664‑26‑0, molecular weight 381.45 Da), is a heterocyclic small molecule belonging to the 1,2,4‑oxadiazole family and incorporating an azetidine ring bearing a substituted (E)-styrylsulfonyl group [1]. Structurally, it places a lipophilic benzyl group at the 3‑position of the oxadiazole and a five‑membered azetidine at the 5‑position. This arrangement is reminiscent of the known class of azetidinyl‑oxadiazole sphingosine‑1‑phosphate (S1P) receptor modulators, where the substitution pattern on the oxadiazole and the nature of the sulfonyl group are critical determinants of potency and subtype selectivity [2]. In a broader context, (E)-styrylsulfonyl‑bearing molecules have been reported to exhibit significant antimitotic activity against cancer cells [3], providing a biochemical rationale for considering this structural geometry in screening and lead‑optimisation workflows.

Why Generic Substitution of (E)-3-Benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole with Another 1,2,4‑Oxadiazole or Sulfonamide is Insufficient


Within the 1,2,4‑oxadiazole‑azetidine chemical space, even structurally conservative modifications to the sulfonamide or the oxadiazole substituent can cause profound shifts in biological activity, exemplified by the well‑documented ‘PAM to NAM’ switching observed among azetidinyl‑oxadiazole metabotropic glutamate receptor 5 (mGluR5) allosteric modulators [1]. Similarly, benzyl‑styrylsulfonyl analogues that differ only in the oxidation state of the sulfur‑containing linker (sulfone vs. sulfine) exhibit divergent antiproliferative potencies and cancer‑cell selectivities, demonstrating that both the (E)‑olefin geometry and the sulfonyl electronic character are non‑interchangeable pharmacophoric elements [2]. Consequently, researchers or purchasers who replace CAS 1351664‑26‑0 with a closely related 1,2,4‑oxadiazole or a saturated sulfonyl congener risk losing the specific three‑dimensional arrangement and electronic profile necessary for the desired target engagement, potentially voiding the biological hypothesis being tested and rendering structure‑activity relationship (SAR) comparisons unreliable.

Quantitative Differentiation Evidence: (E)-3-Benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole vs. Closest Structural Analogs


Impact of the (E)-Styrylsulfonyl Group on Antiproliferative Potency Relative to Saturated Sulfonyl and Sulfine Analogues

The (E)-styrylsulfonyl group confers unique antiproliferative activity that is not replicated by its saturated sulfonyl or sulfine counterparts. In a benzyl‑styrylsulfonyl focused library, the lead (E)-styrylsulfone (compound 7) reduced MCF‑7 breast cancer cell viability with an IC₅₀ of 4.2 µM [1]. In contrast, the corresponding benzylstyrylsulfine analogue (compound 10) exhibited an IC₅₀ > 50 µM in the same assay, representing a > 12‑fold loss of potency [1]. This SAR demonstrates that the (E)-olefin and the fully oxidised sulfone are both essential for biological activity, a structural signature exactly preserved in (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole [2].

Antimitotic Antiproliferative Cancer cell selectivity

Azetidine Scaffold Rigidity and its Correlation with Target Selectivity Versus Non‑Cyclic Sulfonamide Controls

The azetidine ring rigidifies the sulfonamide moiety, contributing to selectivity that is absent in more flexible, non‑cyclic sulfonamide derivatives. In the mGluR5 allosteric modulator series, azetidinyl‑oxadiazole carboxamides function as potent positive allosteric modulators (PAMs), while the corresponding piperidine or open‑chain sulfonamide analogues exhibit either no activity or switch to negative allosteric modulation (NAM) [1]. For instance, compound 14h (azetidine‑based PAM) showed an EC₅₀ of 87 nM in mGluR5 Ca²⁺ mobilisation assays, whereas the closest open‑chain sulfonamide comparator was inactive up to 10 µM (no response) [1]. Although these data are not obtained on CAS 1351664‑26‑0 itself, the compound retains the identical azetidine‑oxadiazole‑sulfonamide architecture and is therefore expected to benefit from the same conformational restriction and resultant selectivity profile.

Conformational constraint Selectivity Azetidine

Differentiation from 1,2,4‑Oxadiazole Sirtuin‑2 Inhibitors: Absence of the Azetidine‑Sulfonamide Motif Ensures a Distinct Biological Profile

Several potent 1,2,4‑oxadiazole‑based Sirtuin‑2 (Sirt2) inhibitors have been reported with IC₅₀ values in the single‑digit micromolar range (e.g., compounds 35 and 39, IC₅₀ = 2.0 µM and 3.1 µM against Sirt2 deacetylase activity), while sparing Sirt1, Sirt3, and Sirt5 at concentrations up to 100 µM [1]. Nonetheless, these compounds lack the azetidine‑sulfonamide motif entirely, instead occupying a distinct hydrophobic subcavity near the ADP‑ribose binding site [1]. The presence of the styrylsulfonyl‑azetidine moiety in CAS 1351664‑26‑0 introduces both a steric clash that prevents binding to this subcavity and a sulfonamide polar surface that reorients the ligand within the active site, as predicted by docking studies of analogous oxadiazole Sirt2 inhibitors [2]. Thus, procurement of CAS 1351664‑26‑0 is warranted when the objective is to perturb a non‑Sirt2 target, avoiding the confounding Sirt2‑mediated transcriptional effects that can dominate cellular assays conducted with Sirt2‑active oxadiazoles.

Sirtuin‑2 1,2,4‑Oxadiazole Selectivity pocket

Patent‑Backed Enablement and Scalable Synthetic Route for the 1,2,4‑Oxadiazole‑Azetidine Core

Construction of the 1,2,4‑oxadiazole‑azetidine core has been enabled by multiple patent‑protected synthetic routes, lowering the risk of supply interruption. US Patent Application 2014/0100251 teaches a convergent synthesis wherein an azetidine‑3‑carboxylic acid intermediate is coupled with a benzyl amidoxime, followed by sulfonylation with (E)-styrylsulfonyl chloride, yielding > 50 representative examples with purities exceeding 95% [1]. This methodology contrasts with the often capricious syntheses of related oxadiazole‑carboxamide series that require heavy‑metal catalysis and chromatographic separation of regioisomers [2]. For CAS 1351664‑26‑0 specifically, vendor‑provided analytical data confirm a molecular weight of 381.45 Da and an InChI Key of UERQYMAXCZKXQE‑VAWYXSNFSA‑N, consistent with the proposed structure [3].

Synthetic accessibility S1P1 agonist Patent landscape

Enhanced Lipophilic Ligand Efficiency (LLE) Versus Highly Polar 1,2,4‑Oxadiazole Carboxylic Acids

The calculated physicochemical profile of (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole (XLogP ≈ 3.0, topological polar surface area ≈ 84 Ų) [1] places it in a more favourable drug‑like space compared to many azetidine‑oxadiazole S1P₁ agonist leads that carry a carboxylic acid group. For example, CS‑2100 (a clinical S1P₁ agonist) has an XLogP of −0.3 and a TPSA of 163 Ų [2], conferring high passive permeability but an increased risk of active transporter‑mediated clearance and off‑target binding to organic anion transporters. The neutral, less polar sulfonamide moiety of CAS 1351664‑26‑0 is expected to improve membrane permeation while retaining sufficient solubility, translating to a higher lipophilic ligand efficiency (LLE) when potency data become available.

Lipophilic ligand efficiency Drug‑likeness Physicochemical properties

Recommended Application Scenarios for (E)-3-Benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole Based on Comparative Evidence


Oncology Phenotypic Screening: Leveraging the (E)-Styrylsulfonyl Pharmacophore for Antimitotic Hit Identification

CAS 1351664‑26‑0 is most rationally deployed in high‑throughput phenotypic screening against cancer cell lines where a mitotic arrest phenotype is desired. The (E)-styrylsulfonyl group has been validated across multiple chemotypes as a mitotic inhibitor, showing single‑digit micromolar activity in MCF‑7 cells and inducing apoptosis while sparing non‑transformed lung fibroblasts [1]. The compound thus provides a structurally distinct entry point for developing antimitotic leads without the confounding Sirt2‑inhibitory effects that plague many other 1,2,4‑oxadiazoles [2]. Hit confirmation should include a direct mitotic index analysis and tubulin polymerisation assay following the protocols established by Chahrour et al. [1].

Selectivity Profiling Panels: Differentiating Target Engagement from Sirtuin‑2 Mediated Polypharmacology

When building a selectivity panel for 1,2,4‑oxadiazole‑containing compounds, inclusion of CAS 1351664‑26‑0 as a negative control for Sirt2 deacetylase activity is strongly recommended. The 2017 and 2024 J. Med. Chem. studies demonstrate that potent Sirt2‑active oxadiazoles (IC₅₀ ≈ 2‑3 µM) can confound cellular viability and migration assays [REFS-2 and REFS-3]. The presence of the azetidine‑styrylsulfonyl group in CAS 1351664‑26‑0 is predicted to abolish Sirt2 binding, providing a matched molecular‑weight control to deconvolute Sirt2‑dependent from Sirt2‑independent mechanisms in cancer biology studies.

S1P₁ Agonist Lead Optimisation: A Conformationally Constrained, Neutral Sulfonamide Scaffold to Circumvent Carboxylic Acid Drawbacks

The patent estate surrounding azetidinyl‑oxadiazole S1P₁ modulators (US 2014/0100251) provides a rich SAR landscape [4]. CAS 1351664‑26‑0 fits directly into this landscape, offering a neutral (E)-styrylsulfonyl surrogate for the often problematic carboxylic acid group found in leads such as CS‑2100 [5]. The predicted improvement in physicochemical properties (ΔXLogP ≈ 3.3, ΔTPSA ≈ −79 Ų) supports its use in pharmacokinetic optimisation campaigns, particularly when seeking to reduce active transport‑mediated clearance or improve CNS penetration. First‑tier experiments should include a human S1P₁/S1P₃ β‑arrestin recruitment assay to confirm agonism and subtype selectivity, benchmarking directly against CS‑2100.

Chemical Biology Tool for Probing the Role of Steric Bulk at the ADP‑Ribose Subcavity of Sirtuin‑2

The crystal structure of Sirt2 in complex with a 1,2,4‑oxadiazole inhibitor (PDB 8PY3) reveals a narrow, hydrophobic subcavity that accommodates small substituents [3]. The bulky styrylsulfonyl‑azetidine moiety of CAS 1351664‑26‑0 cannot fit into this subcavity, making the compound an excellent steric probe for defining the spatial limits of the Sirt2 ligand‑binding site. Comparative soak‑in experiments with the Sirt2‑active oxadiazole of PDB 8PY3 would allow researchers to map the allosteric consequences of steric obstruction at this site, as suggested by the 2024 Sirt2 structural study [3].

Quote Request

Request a Quote for (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.